molecular formula C11H22N2O2 B4027678 N,N'-propane-1,2-diylbis(2-methylpropanamide)

N,N'-propane-1,2-diylbis(2-methylpropanamide)

Cat. No.: B4027678
M. Wt: 214.30 g/mol
InChI Key: JYXWJDZWHLHPPX-UHFFFAOYSA-N
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Description

N,N’-propane-1,2-diylbis(2-methylpropanamide) is an organic compound characterized by its unique structure, which includes two amide groups connected by a propane-1,2-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-propane-1,2-diylbis(2-methylpropanamide) typically involves the reaction of propane-1,2-diamine with 2-methylpropanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N,N’-propane-1,2-diylbis(2-methylpropanamide) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-propane-1,2-diylbis(2-methylpropanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

N,N’-propane-1,2-diylbis(2-methylpropanamide) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-propane-1,2-diylbis(2-methylpropanamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-ethane-1,2-diylbis(2-methylpropanamide)
  • N,N’-butane-1,2-diylbis(2-methylpropanamide)
  • N,N’-propane-1,2-diylbis(2-ethylpropanamide)

Uniqueness

N,N’-propane-1,2-diylbis(2-methylpropanamide) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-methyl-N-[2-(2-methylpropanoylamino)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-7(2)10(14)12-6-9(5)13-11(15)8(3)4/h7-9H,6H2,1-5H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXWJDZWHLHPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(C)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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